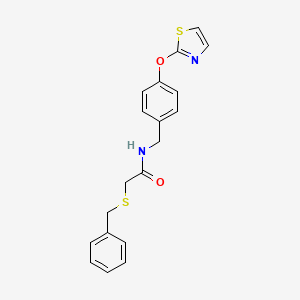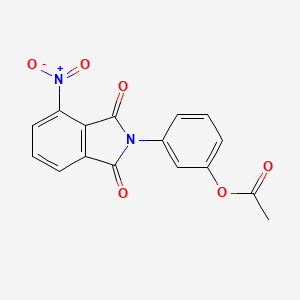
2,2,2-trifluoroethyl N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl N-methylcarbamate: is a chemical compound with the molecular formula C4H6F3NO2 and a molecular weight of 157.09 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a trifluoroethyl group and a methylcarbamate group, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Carbamates are generally known to inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects, animals, and humans .
Mode of Action
This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter, which can disrupt the transmission of nerve impulses .
Biochemical Pathways
Carbamates generally affect the cholinergic pathways by inhibiting acetylcholinesterase, leading to an overstimulation of the nerves .
Pharmacokinetics
They are metabolized primarily in the liver and excreted via the kidneys .
Result of Action
The inhibition of acetylcholinesterase by carbamates can lead to a range of symptoms due to the overstimulation of the nerves, including muscle weakness, blurred vision, and in severe cases, respiratory failure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2,2-trifluoroethyl N-methylcarbamate. Factors such as temperature, pH, and presence of other substances can affect the stability and activity of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-methylcarbamate typically involves the reaction of 2,2,2-trifluoroethanol with methyl isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CF3CH2OH+CH3NCO→CF3CH2OCONHCH3
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoroethyl N-methylcarbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield and .
Oxidation: Under specific conditions, the compound can be oxidized to form corresponding .
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as or .
Substitution: Nucleophiles such as or .
Major Products Formed:
Hydrolysis: 2,2,2-Trifluoroethanol and methylamine.
Oxidation: Carbamate derivatives.
Substitution: Substituted trifluoroethyl carbamates.
Scientific Research Applications
2,2,2-Trifluoroethyl N-methylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoroethyl groups into molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2,2,2-Trifluoroethylamine: A compound with a similar trifluoroethyl group but different functional groups.
2,2,2-Trifluoroethyl acetate: Another compound with a trifluoroethyl group, used in different applications.
Methylcarbamate: A simpler carbamate compound without the trifluoroethyl group.
Uniqueness: 2,2,2-Trifluoroethyl N-methylcarbamate is unique due to the presence of both the trifluoroethyl and methylcarbamate groups, which confer distinct chemical properties and reactivity. This combination makes it valuable in various applications, particularly in organic synthesis and enzyme inhibition studies .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c1-8-3(9)10-2-4(5,6)7/h2H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYIKNCXRMTISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-ethylphenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2943370.png)


![3-[3-Chloro-5-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B2943375.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-nitrophenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B2943376.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride](/img/structure/B2943378.png)





![Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2943390.png)
![2-Chloro-5-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B2943391.png)
